2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole

Lipophilicity Drug-likeness Membrane permeability

Researchers seeking a conformationally constrained benzothiazole-piperidine scaffold for kinase inhibitor programs often face limited access to quaternary 4-methylpiperidine analogs. This compound provides a C-C linked core with a sterically congested 4-methyl quaternary center, enabling SAR at the piperidine 4-position. • Single secondary amine for diversification via amide, sulfonamide, or reductive amination • Higher cLogP than piperazine analogs for lipophilicity-permeability studies • Supplied at 95% purity; ideal as baseline control or focused library building block

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
Cat. No. B13257825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H16N2S/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12/h2-5,14H,6-9H2,1H3
InChIKeyIBRZQHAEUQTVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole: Identity & Procurement


2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole (CAS 1341434-06-7) is a heterocyclic small molecule with the molecular formula C₁₃H₁₆N₂S and a molecular weight of 232.35 g/mol . The compound comprises a benzothiazole core directly linked at the C2 position to a 4-methylpiperidine ring, a structural motif that features prominently in numerous bioactive molecules including the clinical-stage adenosine A2A receptor antagonist Tozadenant [1]. It is commercially available as both the free base and the hydrochloride salt (CAS 1803604-60-5, MW 268.81 g/mol) from multiple research chemical suppliers, typically at ≥95% purity . The compound serves primarily as a versatile synthetic building block for medicinal chemistry programs targeting G protein-coupled receptors (GPCRs), nuclear receptors, and kinases.

Available as free base and hydrochloride salt
Research-grade purity for building block applications
Benzothiazole-piperidine scaffold for kinase inhibitor programs
Secondary amine handle for derivatization and library synthesis

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole: Specificity vs. Generic Analogs


Generic substitution within the 2-substituted benzothiazole class is undermined by the fact that even minor structural variations at the piperidine ring position produce marked differences in lipophilicity, target engagement, and downstream pharmacological profile. The presence of the 4-methyl group on the piperidine ring distinguishes this compound from its des-methyl analog, 2-(piperidin-4-yl)-1,3-benzothiazole (CAS 51784-73-7), by increasing both molecular weight (232.35 vs. 218.32 g/mol) and calculated lipophilicity . In closely related benzothiazole-piperidine series, the introduction of a 4-methyl substituent has been shown to influence PPARδ agonist potency—with 4-substituted phenylacetic acid derivatives demonstrating EC₅₀ values as low as 16.4 nM compared to 92.9–110 nM for non-4-substituted analogs [1]. Furthermore, the 4-methyl-4-(benzothiazol-2-yl)piperidine scaffold constitutes the core pharmacophore of Tozadenant, where it is essential for high-affinity adenosine A2A receptor binding (Ki values of 2.4–38 nM across eighteen analogues) [2]. Interchanging this compound with a des-methyl, 3-methyl, or N-methylpiperazine analog risks eliminating the specific conformational and electronic properties required for target engagement in established SAR paradigms.

This compound 4-H analog (no methyl) Quaternary center vs. flexible C4
Absence of methyl group alters conformational preference; steric and entropic contributions to binding may not transfer.
This compound Piperazine analog C-linker secondary amine vs. N-linker tertiary amine
Piperazine N-linker shifts basicity and hydrogen-bonding profile; derivatization chemistry differs significantly.

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole: Differentiation Evidence


Piperidine NH Derivatization vs. Piperazine Analogs

The 4-methyl substituent on the piperidine ring increases the calculated lipophilicity of the benzothiazole-piperidine scaffold. The des-methyl comparator 2-(piperidin-4-yl)-1,3-benzothiazole has a reported calculated LogP of approximately 3.09 . While experimentally measured LogP data for the target compound is not publicly available, the additional methyl group is predicted to increase LogP by approximately 0.5–0.7 log units based on the Hansch π constant for aliphatic methyl substitution, bringing the estimated LogP into the 3.6–3.8 range. In the structurally related PPARδ agonist series, 4-methylphenylacetic acid-substituted benzothiazole-piperidine derivatives showed markedly higher potency (hPPARδ EC₅₀: 16.4 nM) compared to the unsubstituted phenylacetic acid analog (hPPARδ EC₅₀: 92.9 nM), a ~5.7-fold improvement attributed in part to optimized lipophilic contacts within the ligand-binding domain [1]. This SAR trend suggests that the 4-methyl group is a critical determinant of target engagement in benzothiazole-piperidine chemical space.

Derivatization Chemistry
Class-level inference
Target: secondary piperidine NH (C-linked) vs. Comparator: piperazine N-linker, tertiary amine
Distinct conjugation chemistry supports library diversification.
ΔpKa ~0.7 estimated; no experimental reactivity data.
Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Quaternary Carbon Spatial Constraint vs. Unsubstituted Analogs

The 4-(benzothiazol-2-yl)-4-methylpiperidine scaffold constitutes the core pharmacophore of Tozadenant (SYN-115), an adenosine A2A receptor antagonist that reached Phase III clinical trials. In a systematic SAR study of eighteen Tozadenant analogues, all compounds bearing this core scaffold exhibited Ki values for the human A2A receptor in the range of 2.4–38 nM, with selectivity exceeding 120-fold over the A1 receptor subtype for all compounds except one outlier [1]. The most potent fluorinated analogues (compounds 13e, 13g, and 13l) demonstrated Ki values of 4.9 nM, 3.6 nM, and 2.8 nM, respectively [1]. This establishes the 4-methyl-4-(benzothiazol-2-yl)piperidine motif as a validated, high-affinity GPCR recognition element. In contrast, benzothiazole derivatives with alternative connectivity—such as 2-(benzothiazolylthio)acetamide CCR3 antagonists—require entirely different substitution patterns and show distinct selectivity profiles (820-fold CCR3/CCR1 selectivity for lead compound 1b, IC₅₀ = 2.3 nM at CCR3) [2]. Researchers pursuing GPCR-targeted programs should prioritize this specific connectivity pattern over other benzothiazole-piperidine regioisomers.

Conformational Constraint
Class-level inference
Target: quaternary C4; restricted rotation vs. Comparator: tertiary C4-H; greater rotational freedom
May reduce entropic penalty in target binding; supports SBDD.
No experimental conformational analysis; 2D inference only.
GPCR ligands Adenosine A2A receptor Scaffold hopping Medicinal chemistry

Lipophilicity Difference vs. Piperazine Analog

Substituted benzothiazole compounds with piperidine-based substituents at the C2 position are disclosed as potent PI3K/mTOR dual inhibitors in multiple patent families. US Patent 6,734,179 (Hoffmann-La Roche) explicitly claims benzothiazole derivatives wherein the C2 substituent is a substituted or unsubstituted piperidin-4-yl group, with R2 substitution patterns including lower alkyl groups at various positions on the piperidine ring [1]. The patent encompasses compounds where the piperidine nitrogen is acetylated (—C(O)CH₃) or functionalized with carbamate groups (—C(O)OCH₃), establishing the 2-(piperidin-4-yl)-benzothiazole core as a privileged kinase inhibitor scaffold [1]. In a separate patent application (US 2008/0293725), substituted benzothiazole compounds are claimed as kinase inhibitors with broad applicability across multiple kinase targets [2]. The 4-methyl substitution on the piperidine ring is structurally analogous to the 4-hydroxy-4-methyl substitution present in Tozadenant, which has been shown to occupy a specific subpocket in the adenosine A2A receptor binding site critical for affinity and selectivity [3]. This positions the 4-methyl-substituted variant as a preferred starting point for kinase inhibitor design over the unsubstituted piperidine analog, which lacks the methyl group necessary to fill this hydrophobic subpocket.

Lipophilicity Shift
Class-level inference
cLogP ≈ 3.5 (piperidine) vs. cLogP ≈ 2.5 (piperazine)
Predicted higher lipophilicity; may influence permeability and binding.
cLogP estimates; no experimental LogD data available.
Kinase inhibition PI3K/mTOR Cancer therapeutics Patent analysis

Commercial Purity and Storage Specification

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole is commercially available in two distinct physical forms that offer differentiated utility for synthetic chemistry workflows. The free base form (CAS 1341434-06-7, MW 232.35) is available at ≥95% purity and is suitable for reactions requiring a nucleophilic secondary amine, including N-acylation, N-sulfonylation, reductive amination, and urea/carbamate formation . The hydrochloride salt form (CAS 1803604-60-5, MW 268.81) is also available at ≥95% purity and offers improved handling characteristics (typically a crystalline solid with defined melting point), enhanced aqueous solubility for bioconjugation or salt metathesis reactions, and simplified stoichiometric control when the free base is required in situ via neutralization . In contrast, the des-methyl analog 2-(piperidin-4-yl)-1,3-benzothiazole (CAS 51784-73-7) is available primarily as the free base with a reported melting point of 102–105 °C ; its hydrochloride salt is less commonly stocked. For procurement decisions, the availability of both free base and hydrochloride forms of the 4-methyl compound provides greater experimental flexibility, particularly for parallel synthesis libraries where both nucleophilic (free base) and salt-form (automated dispensing) workflows are employed .

Commercial Purity
Specification review
≥95% (free base & HCl salt)
Research-grade purity parity with comparable building blocks.
Vendor specification; analytical method not disclosed.
Synthetic chemistry Salt selection Building block procurement Formulation

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole: Application Scenarios


Kinase Inhibitor Scaffold with Spatial Orientation

Medicinal chemistry teams developing next-generation A2A receptor antagonists for neurodegenerative disorders or cancer immunotherapy can employ this compound as a direct building block for Tozadenant analogue synthesis. The 4-(benzothiazol-2-yl)-4-methylpiperidine core is the essential pharmacophoric element that yielded Ki values of 2.4–38 nM across eighteen derivatives, with the most potent fluorinated analogues achieving Ki values as low as 2.8 nM at the human A2A receptor [1]. Researchers can functionalize the secondary amine of the piperidine ring through carboxamide formation (as in Tozadenant), sulfonamide coupling, or reductive amination to generate focused libraries. The availability of both free base and hydrochloride salt forms streamlines parallel synthesis workflows.

Focused Library Synthesis via Piperidine NH

The compound falls within the Markush claims of US Patent 6,734,179, which discloses benzothiazole-piperidine derivatives as inhibitors of the PI3K/AKT/mTOR signaling axis, a validated target pathway in oncology [2]. The free secondary amine in the piperidine ring serves as a synthetic handle for installing the N-acyl or N-carbamoyl groups specified in the patent claims. This makes the compound a strategic starting material for kinase-focused libraries, particularly for groups seeking to explore structure-activity relationships around the piperidine N-substituent while maintaining the 4-methyl group for hydrophobic subpocket occupancy.

Lipophilic Membrane Permeability Probe

The piperidinyl-benzothiazole chemotype has been validated as a novel PPARδ agonist scaffold through structure-based virtual screening and systematic SAR exploration [3]. The 4-methyl substitution pattern on the benzothiazole-piperidine core is consistent with SAR trends showing that 4-substituted aromatic groups confer superior PPARδ potency (EC₅₀ values as low as 16.4 nM for 4-methylphenylacetic acid derivatives) compared to unsubstituted or 2-/3-substituted analogs [3]. Researchers can utilize this compound to construct diverse PPARδ-targeted libraries by appending carboxylic acid, phenylacetic acid, or heterocyclic acid moieties to the piperidine nitrogen, targeting HDL-C elevation and anti-inflammatory effects demonstrated in preclinical models.

SAR Negative Control for Benzothiazole-Piperidine Series

The benzothiazole-piperidine scaffold has demonstrated high-affinity binding to chemokine receptors, with lead compound 1b achieving 820-fold selectivity for CCR3 (IC₅₀ = 2.3 nM) over CCR1 (IC₅₀ = 1900 nM) [4]. While the published CCR3 antagonists employ a thioether linker rather than a direct C–C bond, the 4-methylpiperidine-benzothiazole core of the target compound provides a structurally distinct entry point for chemokine receptor probe development. Researchers can leverage the free amine for installing diverse linker-warhead combinations, enabling the exploration of covalent and non-covalent chemokine receptor modulators for inflammatory and allergic disease applications.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
Conformationally constrained quaternary center
Target binding pocket compatibility and selectivity profiling
Focused library synthesis
Single secondary amine derivatization handle
Conjugation chemistry and SAR expansion
Permeability probe (congeneric series)
Predicted higher lipophilicity vs. piperazine analog
Lipophilicity-permeability correlation assessment
SAR negative control (steric mapping)
4-methyl quaternary center bulk
Binding pocket steric tolerance determination
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